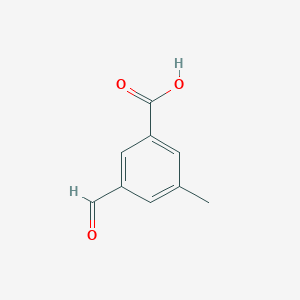

3-Formyl-5-methylbenzoic acid

概要

説明

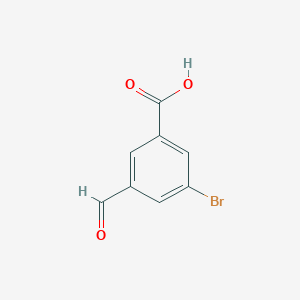

“3-Formyl-5-methylbenzoic acid” is a chemical compound with the CAS Number: 4481-27-0 . It is also known as “3-formyl-5-methyl-benzoic acid” and "5-methyl-3-formyl-benzoic acid" . The compound is named as ‘3-formyl-5-methylbenzoic acid’ because the -COOH is the senior characteristic group in this case .

Molecular Structure Analysis

The molecular formula of “3-Formyl-5-methylbenzoic acid” is C9H8O3 . The InChI code is 1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) and the InChI key is SFULMLBWHKPCAF-UHFFFAOYSA-N . The Canonical SMILES structure is CC1=CC(=CC(=C1)C(=O)O)C=O .

Physical And Chemical Properties Analysis

The molecular weight of “3-Formyl-5-methylbenzoic acid” is 164.16 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 164.047344113 g/mol and the monoisotopic mass is 164.047344113 g/mol . The topological polar surface area is 54.4 Ų . The compound has a heavy atom count of 12 .

科学的研究の応用

Synthesis of Schiff-base Ligands

3-Formyl-5-methylbenzoic acid has been utilized in the synthesis of Schiff-base ligands through condensation reactions with diamines such as ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane. These Schiff-base ligands have been characterized by comprehensive methods including elemental analysis, IR, MS, 1HNMR, and 13C NMR spectra, highlighting its importance in ligand chemistry and potential applications in catalysis and materials science (Cui Qing-xia, 2006).

Reactivity and Stability Analysis

The reactivity and stability of derivatives of 3-Formyl-5-methylbenzoic acid and similar compounds have been analyzed using semi-empirical methods, providing insights into their chemical properties. These studies are pivotal for understanding the fundamental interactions and behaviors of these compounds in various chemical environments, which can influence their applications in synthesis and materials science (A. Arsyad et al., 2021).

Coordination Polymers and Networks

Research on coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, which is structurally similar to 3-Formyl-5-methylbenzoic acid, has revealed solvent-dependent self-assembly processes. These findings are significant for the development of materials with tailored properties for applications in catalysis, separation, and as sensors. The study of solvent effects on coordination structures offers valuable insights into designing flexible and functional material systems (V. Pedireddi & S. Varughese, 2004).

Organic Synthesis and Medicinal Chemistry

3-Formyl-5-methylbenzoic acid serves as a precursor in various organic synthesis reactions, contributing to the development of novel compounds with potential biological activities. Its utility in synthesizing derivatives highlights its versatility and importance in medicinal chemistry and drug discovery processes. The synthesis of bioactive molecules and exploration of their properties are crucial for advancing pharmaceutical sciences and developing new therapeutic agents (Wen-yi Mei et al., 2018).

Safety and Hazards

特性

IUPAC Name |

3-formyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFULMLBWHKPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-5-methylbenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)